

Verrucarin A: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium. As a member of the trichothecene family, it is a powerful inhibitor of protein synthesis in eukaryotic cells. This property has led to its investigation as a potential anticancer agent; however, its high toxicity remains a significant challenge for clinical development. This technical guide provides an in-depth overview of **Verrucarin A**, focusing on its chemical identifiers, its impact on cellular signaling pathways, and detailed experimental protocols for assessing its biological activity.

Chemical Identifiers and Properties

A comprehensive understanding of a compound's chemical identity is fundamental for research and development. The following table summarizes the key chemical identifiers and properties of **Verrucarin A**.



Identifier Type	Data	Reference
CAS Number	3148-09-2	[1][2][3]
PubChem CID	6326658	[1][4]
IUPAC Name	(1R,3R,8R,12S,13R,18E,20Z,2 4R,25S,26S)-12-hydroxy- 5,13,25- trimethylspiro[2,10,16,23- tetraoxatetracyclo[22.2.1.0 ³ , ⁸ .0 ⁸ , ²⁵]heptacosa-4,18,20-triene- 26,2'-oxirane]-11,17,22-trione	
Chemical Formula	C27H34O9	_
Molecular Weight	502.6 g/mol	_
Synonyms	Muconomycin A, NSC 126728, NSC 200736	
InChI Key	NLUGUZJQJYVUHS- UZUWKDTNSA-N	
SMILES	C[C@H]1C[C@H]2INVALID- LINK C=C(C)C[C@H]2[C@]3(C) INVALID-LINK [C@@]53C)OC(=O)INVALID- LINKCCO4)O">C@HC3	

Mechanism of Action and Signaling Pathways

Verrucarin A's primary mechanism of action is the inhibition of protein synthesis. It achieves this by binding to the peptidyl transferase center of the 60S ribosomal subunit, thereby preventing the elongation step of translation. This direct interaction with the ribosome triggers a cascade of cellular stress responses, most notably the ribotoxic stress response.

Ribotoxic Stress Response

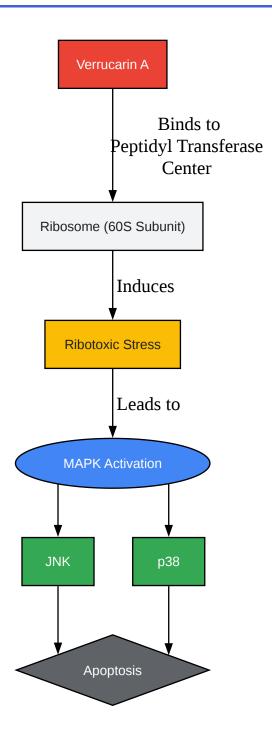


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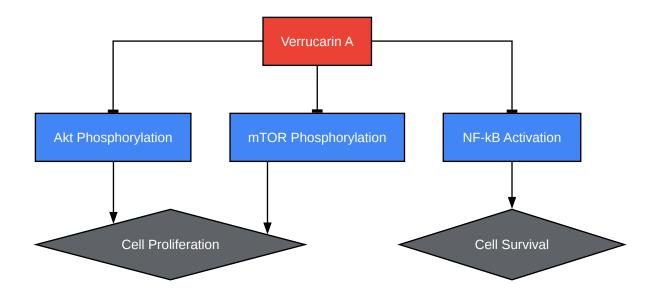
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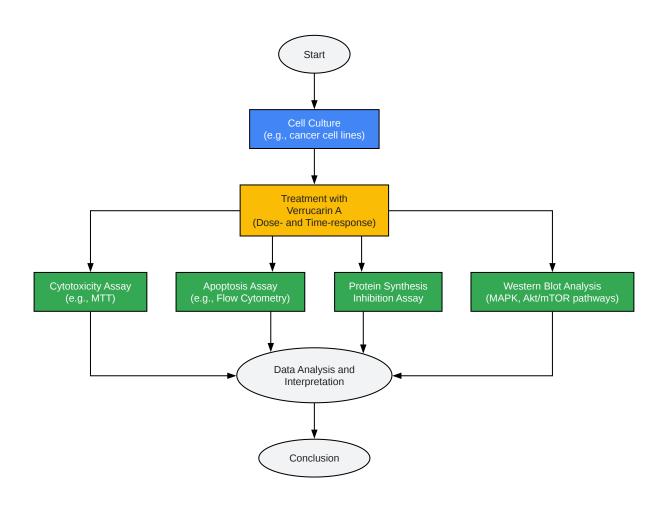
The binding of **Verrucarin A** to the ribosome is recognized as a cellular stressor, leading to the activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 MAPK. This signaling cascade, known as the ribotoxic stress response, ultimately contributes to the induction of apoptosis (programmed cell death).













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- To cite this document: BenchChem. [Verrucarin A: A Technical Guide to its Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682206#verrucarin-a-cas-number-and-chemical-identifiers]

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